molecular formula C15H11N3 B13114886 2,5-dipyridin-3-ylpyridine

2,5-dipyridin-3-ylpyridine

Cat. No.: B13114886
M. Wt: 233.27 g/mol
InChI Key: IMXCJUGAEIDZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dipyridin-3-ylpyridine is a tricyclic aromatic compound featuring a central pyridine ring substituted with pyridine groups at the 2- and 5-positions. The compound’s rigid, planar geometry and nitrogen-rich structure make it a candidate for metal-ligand interactions and supramolecular assembly .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,5-dipyridin-3-ylpyridine

InChI

InChI=1S/C15H11N3/c1-3-12(9-16-7-1)13-5-6-15(18-11-13)14-4-2-8-17-10-14/h1-11H

InChI Key

IMXCJUGAEIDZNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dipyridin-3-ylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a pyridine boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Another method involves the direct C-H activation of pyridine rings using transition metal catalysts. This approach allows for the selective functionalization of the pyridine ring at specific positions, leading to the formation of 2,5-dipyridin-3-ylpyridine under mild conditions .

Industrial Production Methods

Industrial production of 2,5-dipyridin-3-ylpyridine may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-dipyridin-3-ylpyridine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, leading to unique catalytic or photophysical properties .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or coordination to metal ions. These interactions can modulate the activity of the target molecule, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2,5-dipyridin-3-ylpyridine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Properties Reference
2,2':6',2''-Terpyridine C₁₅H₁₁N₃ 233.27 g/mol Three pyridine rings (linear) Metal coordination, luminescent materials
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₅H₁₁NO₃ 253.25 g/mol Chalcone backbone with pyridine and hydroxyl groups Flavonoid precursor, potential bioactive properties
(2,5-Difluoropyridin-3-yl)methanol C₆H₅F₂NO 161.11 g/mol Fluorine substituents, methanol group Pharmaceutical intermediates, synthetic building blocks
2,5-Dichloro-3-iodopyridine C₅HCl₂IN 294.33 g/mol Halogen substituents (Cl, I) Cross-coupling reactions, halogen exchange
2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine C₁₀H₈Cl₂NSi 257.16 g/mol Ethynyl and silyl groups Organometallic synthesis, click chemistry

Key Findings from Comparative Analysis

Coordination Chemistry: 2,2':6',2''-Terpyridine (linear terpyridine) is widely used to form stable complexes with transition metals (e.g., Fe²⁺, Ru²⁺) due to its three nitrogen donor atoms . Halogenated derivatives (e.g., 2,5-dichloro-3-iodopyridine) lack the nitrogen density required for strong metal coordination but are valuable in cross-coupling reactions due to their halogen substituents .

Electronic and Steric Effects: Fluorine substituents in (2,5-difluoropyridin-3-yl)methanol enhance electronegativity and metabolic stability, making it useful in drug development . The ethynyl group in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine introduces steric bulk and reactivity for alkyne-based synthetic pathways .

However, 2,5-dipyridin-3-ylpyridine’s lack of hydroxyl groups likely limits its direct bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.